REACTION_SMILES
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[Br:1][CH2:2][C:3](=[O:4])[c:5]1[cH:6][c:7]([N+:11](=[O:12])[O-:13])[cH:8][cH:9][cH:10]1.[C:14]([CH3:15])(=[O:16])[O-:17].[CH3:20][C:21]([CH2:22][CH3:23])=[O:24].[Na+:18].[OH2:19]>>[CH2:2]([C:3](=[O:4])[c:5]1[cH:6][c:7]([N+:11](=[O:12])[O-:13])[cH:8][cH:9][cH:10]1)[O:17][C:14]([CH3:15])=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CBr)c1cccc([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)OCC(=O)c1cccc([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |